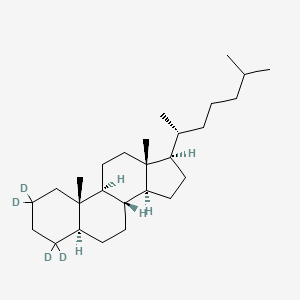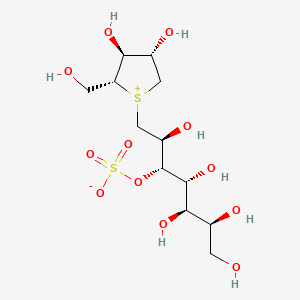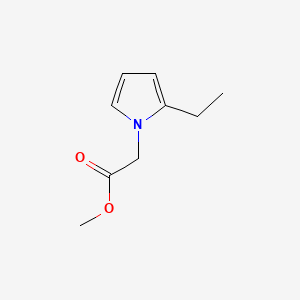
alpha-Cholestane-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cholestane-d4 is a deuterium-labeled version of alpha-Cholestane . It is a stable isotope that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
A study describes the synthesis of a cholestane derivative through conventional and solid-state methods . A variety of analytical techniques were employed to confirm its identity, including high-resolution mass spectrometry (HRMS), Fourier transforms infrared (FT-IR), nuclear magnetic resonance (NMR), elemental analysis, and X-ray single-crystal diffraction .Molecular Structure Analysis
The molecular weight of this compound is 376.69 . The geometry of the steroid was optimized using density functional theory (DFT), and the results showed great concordance with the data from the experiments .Wissenschaftliche Forschungsanwendungen
Bile Acid Biosynthesis and Metabolic Disorders
Research indicates that compounds related to alpha-Cholestane-d4, such as 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol and its derivatives, are crucial for understanding the biochemical pathways involved in bile acid biosynthesis. For instance, in cerebrotendinous xanthomatosis (CTX), a defect in mitochondrial 26-hydroxylation necessary for normal cholic acid biosynthesis has been identified, pointing to a fundamental metabolic defect in the condition (Oftebro et al., 1980). This pathway involves the conversion of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol into 5 beta-cholestane-3 alpha,7 alpha,12 alpha,26-tetrol, a process absent in CTX patients' liver mitochondria due to the lack of 26-hydroxylase activity.
Analytical and Diagnostic Approaches
The synthesis of deuterium-labeled 5 beta-cholestane-3 alpha, 7 alpha-diol and similar compounds has facilitated the development of isotope dilution-mass spectrometry assays. These assays are instrumental in determining the hepatic levels of various steroids in normal and pathological states, such as CTX, thereby offering insights into the disease's metabolic basis and potential diagnostic markers (Björkhem et al., 1981).
Nuclear Magnetic Resonance Spectroscopy in Sterol Analysis
The application of nuclear magnetic resonance (NMR) spectroscopy has been pivotal in analyzing unsaturated C27 sterols, providing complete 1H and 13C signal assignments for compounds like 5 alpha-cholestan-3 beta-ol and its derivatives. This analytical technique offers a nuanced understanding of sterol structure, contributing to the field of lipid research and the study of sterols' biological functions (Wilson et al., 1996).
Exploring Therapeutic Targets and Disease Mechanisms
Studies have explored the multi-functional properties of enzymes like cytochrome P-450 in rat liver mitochondria, which catalyze the hydroxylation of compounds related to this compound. Understanding these enzymes' roles in sterol metabolism can shed light on potential therapeutic targets for metabolic disorders and the mechanisms underlying diseases like CTX (Ohyama et al., 1991).
Synthesis and Structural Analysis
Chemical synthesis and structural analysis of sterols related to this compound have been essential in elucidating the steroidal backbone's role in biological processes. These studies contribute to our understanding of sterol biosynthesis pathways and the structural requirements for biological activity (Pascal et al., 1979).
Wirkmechanismus
Target of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes .
Mode of Action
Deuterium-labeled compounds like alpha-cholestane-d4 are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Pharmacokinetics
The use of deuterium in drug molecules can potentially affect their pharmacokinetic profiles .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic profiles of drugs .
Action Environment
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic profiles of drugs under various environmental conditions .
Eigenschaften
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-ZMFVDLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5beta)]-](/img/no-structure.png)




![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)




